molecular formula C10H15O3P B14630191 Ethyl (1-hydroxyethyl)phenylphosphinate CAS No. 57483-33-7

Ethyl (1-hydroxyethyl)phenylphosphinate

Cat. No.: B14630191
CAS No.: 57483-33-7
M. Wt: 214.20 g/mol
InChI Key: CBTRFZFGTYDIIZ-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxyethyl)phenylphosphinate is a chiral organophosphorus compound of significant interest in asymmetric synthesis and pharmaceutical research. Its primary research value lies in its role as a key substrate in biocatalytic processes aimed at obtaining enantiomerically pure phosphinates . Studies have demonstrated that this compound can be efficiently resolved through biotransformations using lipolytic enzymes, such as lipases, via hydrolysis or transesterification reactions . These methods provide a simple and effective route for deracemization, achieving high enantiomeric excess (>98%), which is crucial for developing compounds with specific biological activity . α-Heteroatom-substituted phosphinic acids like this compound are valuable intermediates in the development of catalytic antibodies and pharmacologically active substances, making access to their pure stereoisomers a key objective in green chemistry methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57483-33-7

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

IUPAC Name

1-[ethoxy(phenyl)phosphoryl]ethanol

InChI

InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI Key

CBTRFZFGTYDIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

While specific case studies and comprehensive data tables for Ethyl (1-hydroxyethyl)phenylphosphinate are not available in the search results, here's what can be gathered about its applications and properties:

Properties of this compound

  • Synthesis: Ethyl(1-butyryloxyethyl)phenylphosphinate and this compound can be synthesized according to a described procedure .
  • Form: Liquid
  • Refractive Index: n20/D 1.526 (lit.)
  • Boiling Point: 94-95 °C/1 mmHg (lit.)
  • Density: 1.129 g/mL at 25 °C (lit.)

Related Compounds and Reactions

  • Ethyl phenylphosphinate: This is an organophosphorous compound . It undergoes regioselective Markovnikov addition reaction with terminal alkynes .
  • Use in ENPP1 Inhibition: Bicyclic heteroaryl derivatives have been identified as ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors . ENPP1 enzymatic activity is associated with various diseases, including cancer, inflammatory diseases, and metabolic disorders .
  • 1,4-Dihydropyridine: This organic scaffold has diverse pharmaceutical applications, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, and neuro-protective properties .

Mechanism of Action

The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphinate Compounds

Ethyl Phenylphosphinate

Structure : Lacks the hydroxyethyl group, featuring only a phenyl and ethyl ester on phosphorus (C₈H₁₁O₂P).
Applications :

  • Widely used in palladium-catalyzed cross-coupling reactions (e.g., P–N bond formation with N-haloimides) .
  • Exhibits ligand-dependent regioselectivity in additions to terminal alkynes .
    Key Differences : Absence of hydroxyl limits enzymatic interactions but enhances reactivity in metal-catalyzed reactions .

Ethyl Methylphosphinate

Structure: Simplest analog, with methyl and ethyl substituents (C₃H₉O₂P). Applications: Primarily a model compound for studying steric and electronic effects.

Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate (TEPO)

Structure : Bulky trimethylbenzoyl group replaces hydroxyethyl (C₁₈H₂₁O₃P).
Applications : UV curing photoinitiator in acrylic resins due to strong absorption at 305–385 nm .
Key Differences : Aromatic bulk enhances UV activity but precludes biocatalytic uses .

Methyl Phenylphosphinate

Structure : Methyl ester instead of ethyl (C₇H₉O₂P).
Applications : Stereoselective carbanion additions to chiral imines in organic synthesis .
Key Differences : Methyl ester alters solubility and reaction kinetics compared to ethyl analogs .

Other Phosphinate Esters

  • Ethyl (Cyanomethyl)methylphosphinate: Cyanomethyl group introduces electron-withdrawing effects, enabling niche applications in radical chemistry .

Research Findings and Application-Specific Performance

Compound Key Research Findings Applications
EHPP Lipase-mediated resolution achieves >90% enantiomeric excess . Biocatalysis, asymmetric synthesis of pharmaceuticals .
Ethyl Phenylphosphinate Pd-catalyzed reactions yield 85% P–N cross-coupled products in 10 minutes . Ligand design, regioselective alkynylation .
TEPO Acts as a radical photoinitiator with high efficiency in UV-curable coatings . Industrial UV curing processes .
Methyl Phenylphosphinate Stereochemical outcomes depend on carbanion type (e.g., ethyl acetate vs. phosphinate) . Chiral auxiliaries in hydrocoumarin synthesis .

Data Tables and Structural Comparisons

Table 1: Structural and Functional Comparison of Phosphinate Esters

Compound Molecular Formula Key Substituents Key Applications Differentiating Feature
Ethyl (1-hydroxyethyl)phenylphosphinate C₉H₁₃O₃P Phenyl, ethyl, hydroxyethyl Biocatalysis, asymmetric synthesis Hydroxyl enables enzymatic resolution
Ethyl Phenylphosphinate C₈H₁₁O₂P Phenyl, ethyl Cross-coupling, amination High metal-catalyzed reactivity
Ethyl Methylphosphinate C₃H₉O₂P Methyl, ethyl Mechanistic studies Minimal steric hindrance
TEPO C₁₈H₂₁O₃P Trimethylbenzoyl, ethyl UV curing Bulky aromatic UV absorber
Methyl Phenylphosphinate C₇H₉O₂P Phenyl, methyl Stereoselective synthesis Methyl ester influences reaction kinetics

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl (1-hydroxyethyl)phenylphosphinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed regioselective additions or enzymatic kinetic resolution. For palladium-catalyzed reactions, ligand choice (e.g., 1,2-bis(diphenylphosphino)ethane vs. tri-tert-butylphosphine) and solvent (toluene vs. ethanol) critically determine Markovnikov or anti-Markovnikov selectivity, with isolated yields ranging from 60% to 85% . Enzymatic resolution using lipases (e.g., Candida cylindracea) via transesterification or hydrolysis achieves enantiomeric excess (ee) >90% under optimized conditions (e.g., vinyl butyrate as acyl donor) .

Q. How is the stereochemistry of this compound characterized and controlled during synthesis?

  • Methodological Answer : Stereochemical control is achieved through kinetic resolution using microbial lipases, which selectively hydrolyze one diastereomer of the compound. For example, Pseudomonas cepacia lipase shows high selectivity for the (R)-configured hydroxyethyl group, enabling isolation of enantiopure products. Chiral HPLC and polarimetry are standard for ee determination .

Advanced Research Questions

Q. How do substrate-dependent variations in transition metal-free vinylation methodologies affect the functionalization of this compound?

  • Methodological Answer : Vinylation with vinyliodonium salts (e.g., VBX reagents) under mild conditions (60°C, 20 h) using DBU or BTMG as bases yields alkenylated derivatives (e.g., 6a–6f). Substrate steric effects influence yields; for example, allyloxy derivatives (6c) show reduced yields (≤65%) due to instability, while glucose-derived substrates (6f) achieve >80% yield as diastereomeric mixtures. Control reactions with acyclic salts yield <10%, highlighting the necessity of cyclic reagents .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for reactions involving this compound?

  • Methodological Answer : Catalyst reusability studies (e.g., Cu-based heterogeneous catalysts in DMSO at 120°C) show a 15% drop in yield after three cycles due to leaching, necessitating post-reaction ICP-MS analysis to quantify metal loss . For Pd-catalyzed reactions, conflicting regioselectivity reports are resolved by standardizing ligand-to-metal ratios (e.g., 2 mol% ligand per 1 mol% Pd2(dba)3) and excluding additives like Ph2P(O)OH, which alter transition states .

Q. What novel applications of this compound exist in photopolymerization, and how do structural modifications enhance performance?

  • Methodological Answer : The compound serves as a photoinitiator (e.g., TPO-L) in vanillin-based polymers, achieving cross-linking efficiencies of 77–96% under UV light. Structural analogs like ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate reduce oxygen inhibition during polymerization, as confirmed by IR spectroscopy and Soxhlet extraction data .

Q. How do computational and experimental data align in predicting the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : DFT calculations of nucleophilic additions to N-sulfinylimines reveal that the methyl carbanion of methyl phenylphosphinate favors syn stereochemistry (80% de), whereas ethyl acetate anions show anti preference. Experimental validation via NMR and X-ray crystallography confirms these trends, with deviations (<10%) attributed to solvent polarity effects .

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